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molecular formula C11H15BO4 B8359918 (4-Cyclopropyl-2,6-dimethoxyphenyl)boronic acid

(4-Cyclopropyl-2,6-dimethoxyphenyl)boronic acid

Cat. No. B8359918
M. Wt: 222.05 g/mol
InChI Key: PWXGMABRWAWGQQ-UHFFFAOYSA-N
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Patent
US08530504B2

Procedure details

To a tetrahydrofuran (45 ml) solution of 1-cyclopropyl-3,5-dimethoxybenzene (1.59 g, 8.92 mmol) was added N,N,N,N-tetramethylethylenediamine (2.01 ml, 13.4 mmol) at room temperature and 2.77M n-butyllithium (4.83 ml, 13.4 mmol) was added dropwise at −78° C., and the mixture was stirred at room temperature for two hours. The temperature was returned to −78° C. again, trimethyl borate (1.49 ml, 13.4 mmol) was added dropwise and warmed to room temperature, and the mixture was stirred for 13 hours. After the reaction was completed, a saturated aqueous solution of ammonium chloride was added to the reaction mixture while cooling on ice, which was extracted with ethyl acetate and dried over anhydrous magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (n-heptane/ethyl acetate: 3/1) to obtain the title compound (1.36 g, 6.12 mmol).
Quantity
4.83 mL
Type
reactant
Reaction Step One
Quantity
1.49 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.59 g
Type
reactant
Reaction Step Four
Quantity
2.01 mL
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]2[CH:9]=[C:8]([O:10][CH3:11])[CH:7]=[C:6]([O:12][CH3:13])[CH:5]=2)[CH2:3][CH2:2]1.CN(CCN(C)C)C.C([Li])CCC.[B:27](OC)([O:30]C)[O:28]C.[Cl-].[NH4+]>O1CCCC1>[CH:1]1([C:4]2[CH:5]=[C:6]([O:12][CH3:13])[C:7]([B:27]([OH:30])[OH:28])=[C:8]([O:10][CH3:11])[CH:9]=2)[CH2:3][CH2:2]1 |f:4.5|

Inputs

Step One
Name
Quantity
4.83 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Two
Name
Quantity
1.49 mL
Type
reactant
Smiles
B(OC)(OC)OC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[NH4+]
Step Four
Name
Quantity
1.59 g
Type
reactant
Smiles
C1(CC1)C1=CC(=CC(=C1)OC)OC
Name
Quantity
2.01 mL
Type
reactant
Smiles
CN(C)CCN(C)C
Name
Quantity
45 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for two hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was returned to −78° C.
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 13 hours
Duration
13 h
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice, which
EXTRACTION
Type
EXTRACTION
Details
was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (n-heptane/ethyl acetate: 3/1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(CC1)C1=CC(=C(C(=C1)OC)B(O)O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.12 mmol
AMOUNT: MASS 1.36 g
YIELD: CALCULATEDPERCENTYIELD 68.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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